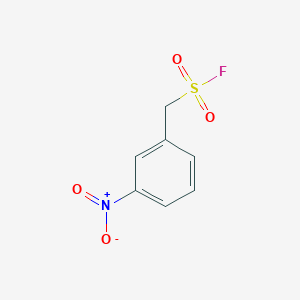

(3-Nitrophenyl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(3-nitrophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHJHAMCKIXOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitrophenyl Methanesulfonyl Fluoride

1 Investigation of Regioselectivity in the Synthesis of Positional Isomers

The synthesis of (3-Nitrophenyl)methanesulfonyl fluoride (B91410) typically involves the nitration of phenylmethanesulfonyl fluoride. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effect of the methanesulfonyl fluoride (-CH₂SO₂F) substituent. Electron-withdrawing groups on a benzene ring generally act as meta-directors. wikipedia.orglibretexts.org The sulfonyl group (-SO₂-) is strongly electron-withdrawing due to the high electronegativity of the oxygen and fluorine atoms. This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta position.

Consequently, the nitration of phenylmethanesulfonyl fluoride is expected to predominantly yield the 3-nitro isomer. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion in situ. uomustansiriyah.edu.iq While ortho and para isomers may be formed as minor byproducts, the electronic deactivation at these positions by the -CH₂SO₂F group makes meta-substitution the favored pathway.

Analytical Techniques for Structural Elucidation and Purity Assessment in Research

A combination of spectroscopic methods is crucial for the unambiguous identification and purity verification of (3-Nitrophenyl)methanesulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural analysis.

¹H NMR provides information on the number and environment of protons in the molecule. For (3-Nitrophenyl)methanesulfonyl fluoride, the aromatic protons will exhibit a characteristic splitting pattern in the downfield region, while the methylene (B1212753) protons adjacent to the sulfonyl fluoride group will appear as a distinct signal.

¹³C NMR reveals the chemical environment of each carbon atom. The spectrum will show distinct signals for the aromatic carbons, with those closer to the electron-withdrawing nitro and methanesulfonyl fluoride groups shifted further downfield. libretexts.orgorganic-chemistry.org The methylene carbon will also have a characteristic chemical shift.

¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance is expected for the fluorine atom in the sulfonyl fluoride group, and its chemical shift provides a clear indication of the -SO₂F moiety. researchgate.netmdpi.comrsc.orgccspublishing.org.cn

Table 1: Predicted NMR Data for (3-Nitrophenyl)methanesulfonyl fluoride

| Nucleus | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | m |

| ¹H (CH₂) | 4.5 - 5.5 | t |

| ¹³C (Aromatic) | 120 - 150 | - |

| ¹³C (CH₂) | 50 - 65 | - |

Infrared (IR) Spectroscopy is used to identify functional groups within the molecule. Key characteristic absorption bands for (3-Nitrophenyl)methanesulfonyl fluoride include:

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Strong stretching vibrations for the sulfonyl group (S=O) in the regions of 1420-1380 cm⁻¹ and 1204-1177 cm⁻¹. nih.gov

A characteristic absorption for the S-F bond.

Table 2: Characteristic IR Absorption Bands for (3-Nitrophenyl)methanesulfonyl fluoride

| Functional Group | Wavenumber (cm⁻¹) Range |

|---|---|

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| NO₂ Symmetric Stretch | 1370 - 1330 |

| SO₂ Asymmetric Stretch | 1420 - 1380 |

| SO₂ Symmetric Stretch | 1210 - 1170 |

| C-H (Aromatic) | 3100 - 3000 |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For (3-Nitrophenyl)methanesulfonyl fluoride, the molecular ion peak would be observed, and characteristic fragment ions would result from the loss of groups such as NO₂, SO₂F, and F.

Table 3: Predicted Mass Spectrometry Fragments for (3-Nitrophenyl)methanesulfonyl fluoride

| Fragment | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M]⁺ | 219 |

| [M - F]⁺ | 200 |

| [M - NO₂]⁺ | 173 |

| [M - SO₂F]⁺ | 136 |

Mechanistic Investigations of 3 Nitrophenyl Methanesulfonyl Fluoride Reactivity

Nucleophilic Substitution Pathways at the Sulfonyl Sulfur Center

The core of (3-Nitrophenyl)methanesulfonyl fluoride's reactivity lies in the susceptibility of its sulfonyl sulfur center to nucleophilic attack. Understanding the precise mechanism of this substitution is crucial for predicting its behavior and optimizing its applications.

The nucleophilic substitution at a sulfonyl sulfur center is generally considered to proceed through one of two primary mechanistic pathways: a concerted bimolecular nucleophilic substitution (S_N2) or a stepwise addition-elimination (A-E) mechanism.

In the S_N2 mechanism , the nucleophile attacks the sulfur center at the same time as the fluoride (B91410) leaving group departs. This is a single-step process that proceeds through a trigonal bipyramidal transition state.

The addition-elimination (A-E) mechanism , on the other hand, involves a two-step process. The nucleophile first adds to the sulfur center, forming a transient, pentacoordinate intermediate known as a Meisenheimer complex. This is typically the slow, rate-determining step. stackexchange.com In the second, faster step, the leaving group is eliminated to restore the sulfonyl group. stackexchange.com

Computational studies on related sulfonyl fluoride systems suggest that a concerted S_N2 process is often favored. hmc.edu For instance, in the Ca(NTf_2)_2-mediated sulfur(VI)−fluoride exchange, while an addition-elimination mechanism could not be entirely ruled out, the data supported a concerted S_N2 process. hmc.edu The transition state in these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts.

The presence of a nitro group on the phenyl ring significantly impacts the reactivity of the sulfonyl fluoride. Electron-withdrawing groups, such as the nitro group, activate the sulfonyl fluoride towards nucleophilic attack. nih.gov This activation is attributed to the inductive effect of the nitro group, which withdraws electron density from the sulfonyl sulfur, making it more electrophilic and thus more susceptible to attack by nucleophiles.

The position of the nitro group is also a critical factor. Studies on aromatic sulfonyl fluorides have shown that an ortho-nitro group can lead to significant rate enhancements. nih.govnih.gov For (3-Nitrophenyl)methanesulfonyl fluoride, the meta-positioned nitro group still exerts a notable activating effect. This is evident in reactions where (3-Nitrophenyl)methanesulfonyl fluoride and other nitro-substituted sulfonyl fluorides can proceed to form products in high yields even in the absence of a catalyst, an effect not observed with less activated sulfonyl fluorides. nih.gov

Catalytic Sulfur(VI) Fluoride Exchange (SuFEx) Processes

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for the reliable and efficient formation of S-N and S-O bonds. nih.govsigmaaldrich.comnih.gov (3-Nitrophenyl)methanesulfonyl fluoride is a valuable substrate in these transformations due to its inherent reactivity and the stability of the sulfonyl fluoride group under various conditions. sigmaaldrich.comdigitellinc.com

While activated sulfonyl fluorides can react directly with nucleophiles, the development of catalytic methods has significantly broadened the scope and applicability of SuFEx chemistry. nih.gov Lewis acids have been shown to be effective catalysts for SuFEx reactions, promoting the conversion of sulfonyl fluorides with silylated amines to form sulfonamides, sulfamates, and sulfamides. nih.govacs.orgorganic-chemistry.org

A notable example is the use of Ca(NTf_2)_2 as a catalyst. nih.govorganic-chemistry.orgnih.gov In these systems, the Lewis acid is proposed to coordinate to the sulfonyl fluoride, further enhancing its electrophilicity and facilitating nucleophilic attack. acs.orgresearchgate.net The optimization of these catalytic systems involves screening various Lewis acids, bases, and reaction conditions to achieve high yields and broad substrate compatibility. claremont.edu

| Sulfonyl Fluoride | Nucleophile | Catalyst | Yield (%) without Catalyst | Yield (%) with Catalyst | Reference |

|---|---|---|---|---|---|

| (4-Nitrophenyl)methanesulfonyl fluoride | TMS-morpholine | Ca(NTf2)2 | Quantitative | Quantitative | nih.gov |

| 4-Nitrobenzenesulfonyl fluoride | TMS-morpholine | Ca(NTf2)2 | Quantitative | Quantitative | nih.gov |

| 2-Nitrobenzenesulfonyl fluoride | TMS-morpholine | Ca(NTf2)2 | 50% | Significant formation | nih.gov |

| 4-Cyanobenzenesulfonyl fluoride | TMS-morpholine | Ca(NTf2)2 | 28% | 94% | nih.govacs.org |

Mechanistic studies are crucial for understanding the intricacies of catalytic SuFEx reactions. A key aspect of these investigations is the use of mechanistic probes to identify reaction intermediates and byproducts. In SuFEx reactions involving trimethylsilyl (B98337) (TMS)-protected nucleophiles, the formation of trimethylsilyl fluoride (TMSF) is a significant indicator of the reaction pathway. nih.govacs.org

The detection of TMSF, often by 19F NMR spectroscopy, provides strong evidence that the silicon atom acts as a fluoride trap. acs.orgresearchgate.net This trapping is believed to be crucial for catalytic turnover, as it prevents the formation of stable metal-fluoride complexes that could inhibit the catalyst. acs.orgorganic-chemistry.orgresearchgate.net The proposed mechanism involves the Lewis acid coordinating to the sulfonyl fluoride, followed by a transition state where S-N and Si-F bond formation occurs concurrently with S-F and Si-N bond cleavage. acs.orgresearchgate.net

A key advantage of SuFEx chemistry is its broad substrate scope and high functional group tolerance. researchgate.net This makes it a valuable tool for late-stage functionalization in drug discovery and materials science. nih.govresearchgate.net Reactions involving (3-Nitrophenyl)methanesulfonyl fluoride and other sulfonyl fluorides have been shown to be compatible with a wide range of functional groups.

Radical-Mediated Transformations Involving Sulfonyl Fluorides

Radical-mediated reactions offer a powerful and versatile platform for the synthesis and functionalization of organosulfur compounds. These processes are typically initiated by the generation of highly reactive sulfonyl radicals, which can participate in a variety of bond-forming reactions. The stability of the sulfonyl fluoride group means that radical generation often occurs from other sulfonyl-containing precursors, leading to the formation of sulfonyl fluorides or other derivatives.

The generation of sulfonyl radicals is a critical first step in many radical-mediated sulfonylation reactions. These radicals are commonly formed through single-electron transfer (SET) processes from various readily available sulfonyl precursors. researchgate.netresearchgate.netacs.org Due to the high stability of the sulfur-fluorine bond, sulfonyl fluorides themselves are not typical precursors for sulfonyl radicals. Instead, compounds such as sulfonyl chlorides, sulfinic acids and their salts, sulfonyl hydrazides, and sulfone-substituted tetrazoles are frequently employed. researchgate.netacs.orgresearchgate.net

Once generated, the sulfonyl radical (RSO₂•) is an electrophilic species that can engage in several types of reactions. A primary mode of reactivity is the addition to carbon-carbon multiple bonds, such as those in alkenes and alkynes. acs.org This addition generates a new carbon-centered radical, which can be trapped in subsequent steps to build molecular complexity. For instance, the addition of a sulfonyl radical to an electron-deficient olefin, like an acrylate, is a common strategy for forming new carbon-sulfur bonds. acs.orgorganic-chemistry.org The resulting products can be valuable intermediates in organic synthesis and medicinal chemistry. acs.org

Another key reaction of sulfonyl radicals is β-fragmentation. In this process, a radical positioned beta to a sulfonyl group can eliminate a sulfonyl radical, leading to the formation of an alkene. nih.gov Conversely, the persistence of the sulfonyl radical allows it to participate in coupling reactions, such as the formation of sulfonamides or sulfonate esters, often under photoredox or electrochemical conditions. rsc.orgfigshare.com

Table 1: Common Precursors for Sulfonyl Radical Generation

| Precursor Class | Example Compound | Method of Activation |

|---|---|---|

| Sulfone Tetrazoles | N-Phenyl tetrazole sulfones | Photoredox Catalysis researchgate.netorganic-chemistry.org |

| Sulfonyl Chlorides | Dimethylsulfamoyl chloride | Photoredox Catalysis researchgate.netrsc.org |

| Sodium Sulfinates | Sodium p-toluenesulfinate | Electrochemical Oxidation researchgate.net |

| Sulfinic Acids | Benzenesulfinic acid | Photoredox Catalysis acs.org |

| Aryl Diazonium Salts | Aryldiazonium tetrafluoroborate | Photoredox Catalysis (with SO₂ source) nih.gov |

This table is interactive and can be sorted by column.

Photochemical and Electrochemical Approaches for Radical Chemistry

Modern synthetic chemistry increasingly relies on photochemical and electrochemical methods to generate radical intermediates under mild conditions, avoiding the use of harsh reagents. researchgate.netresearchgate.net These techniques are particularly well-suited for the generation of sulfonyl radicals from the precursors mentioned previously.

Photochemical Approaches: Visible-light photoredox catalysis has emerged as a dominant strategy for initiating SET processes. researchgate.net In a typical cycle, a photocatalyst, often an iridium or ruthenium complex, absorbs light and enters an excited state. organic-chemistry.orgcam.ac.uk This excited-state catalyst can then act as a potent single-electron oxidant or reductant. For example, various sulfone tetrazoles have been activated using iridium photoredox catalysis to generate sulfonyl radicals, which are subsequently trapped by electron-deficient olefins to yield dialkyl sulfones. researchgate.netacs.orgorganic-chemistry.org Similarly, sulfonyl chlorides can be activated to produce sulfonyl radicals for use in various synthetic applications. researchgate.netrsc.org The choice of photocatalyst and reaction conditions can allow for precise control over the desired radical generation and subsequent reactions. rsc.org

Table 2: Examples of Photoredox-Generated Sulfonyl Radical Reactions

| Sulfonyl Radical Precursor | Radical Acceptor (Olefin) | Photocatalyst | Product Type | Reference |

|---|---|---|---|---|

| Phenylsulfonyl Tetrazole | Ethyl acrylate | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Dialkyl sulfone | acs.orgorganic-chemistry.org |

| Phenylsulfonyl Tetrazole | Benzyl acrylate | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Dialkyl sulfone | acs.org |

| Phenylsulfonyl Tetrazole | Acrylonitrile | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Sulfonyl nitrile | cam.ac.uk |

| Benzylic Sulfonyl Tetrazole | Methyl vinyl ketone | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Benzylic sulfone | acs.org |

This table is interactive and can be sorted by column.

Electrochemical Approaches: Organic electrosynthesis provides an alternative, environmentally friendly method for generating radicals by using electricity as a "reagentless" oxidant or reductant. researchgate.net Sulfonyl radicals can be generated through the anodic oxidation of sulfinate salts. researchgate.net This method avoids the need for chemical oxidants and allows for precise control over the reaction potential. The electrochemically generated sulfonyl radicals can then be used in various transformations, such as the synthesis of sulfonate esters through reactions with alcohols and subsequent alkene difunctionalization. rsc.org Electrochemical methods have also been applied to generate sulfonamidyl radicals from sulfonamides, which then undergo cyclization reactions. acs.org These approaches highlight the versatility of electrochemistry in accessing and utilizing sulfonyl-type radicals for complex molecule synthesis. researchgate.netrsc.org

Applications in Advanced Organic Synthesis

(3-Nitrophenyl)methanesulfonyl fluoride (B91410) is a member of the arylsulfonyl fluoride class of compounds, which have emerged as exceptionally versatile and important building blocks in modern organic synthesis. Their unique combination of stability and tunable reactivity makes them superior alternatives to the more traditional sulfonyl chlorides in many applications. The presence of the electron-withdrawing nitro group on the phenyl ring of (3-Nitrophenyl)methanesulfonyl fluoride significantly influences the electrophilicity of the sulfur center, modulating its reactivity in a predictable manner. This section explores the utility of this compound and its congeners in various advanced synthetic transformations.

Future Research Directions and Challenges in 3 Nitrophenyl Methanesulfonyl Fluoride Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations

The reactivity of the sulfonyl fluoride (B91410) group is well-established, yet achieving high selectivity and efficiency in its transformations remains a critical goal. For (3-Nitrophenyl)methanesulfonyl fluoride, the electron-withdrawing nature of the nitro group influences the electrophilicity of the sulfur center, presenting both challenges and opportunities for catalytic system design.

Future research should prioritize the development of catalysts that can modulate this reactivity. For instance, Lewis acid catalysis could be explored to further activate the S-F bond, facilitating nucleophilic substitution under milder conditions. Conversely, transition-metal catalysis, which has seen success with other sulfonyl fluorides, could unlock novel reaction pathways. researchgate.netmdpi.com A significant challenge lies in designing catalysts that are not deactivated by the nitro functionality.

A promising direction is the development of systems for the catalytic amidation and sulfonylation using (3-Nitrophenyl)methanesulfonyl fluoride. While methods exist for the general class of sulfonyl fluorides, scispace.com tailoring these systems to accommodate the specific electronic properties of the nitrophenyl moiety is essential. This could involve high-throughput screening of ligand-metal combinations to identify catalysts that offer superior performance for this particular substrate.

Table 1: Potential Catalytic Systems for (3-Nitrophenyl)methanesulfonyl Fluoride Transformations

| Catalyst Type | Potential Transformation | Key Challenge | Research Goal |

|---|---|---|---|

| Lewis Acids (e.g., Sc(OTf)₃, Ca(NTf₂)₂) | SuFEx Click Chemistry | Substrate inhibition/side reactions due to the nitro group. | Achieve high yields and functional group tolerance in coupling reactions. |

| Transition Metals (e.g., Pd, Ni, Cu) | Cross-coupling Reactions (e.g., Suzuki-Miyaura type) | Achieving oxidative addition at the S-F bond without degrading the substrate. | Develop protocols for C-S bond formation, expanding synthetic utility. |

| Organocatalysts (e.g., HOBt, Isothioureas) | Amidation/Esterification | Overcoming the steric hindrance and electronic effects of the substrate. | Create a broad-spectrum, highly efficient catalytic method for synthesizing sulfonamides and sulfonates. scispace.com |

| Photoredox Catalysts | Radical-mediated transformations | Controlling regioselectivity and preventing unwanted side reactions. | Explore novel C-H functionalization or cycloaddition pathways. ccspublishing.org.cnmdpi.com |

Exploration of Unprecedented Reactivity Modes and Synthetic Applications for the Sulfonyl Fluoride Functionality

While the sulfur(VI)-fluoride exchange (SuFEx) reaction is the hallmark of sulfonyl fluoride chemistry, recent studies have begun to uncover unconventional reactivity patterns. imperial.ac.uk A major future direction for (3-Nitrophenyl)methanesulfonyl fluoride is to investigate its potential to participate in these novel transformations.

Research could focus on defluorosulfonylative coupling reactions, where the entire SO₂F group acts as a leaving group. imperial.ac.uk This would represent a paradigm shift from the traditional role of sulfonyl fluorides as electrophilic partners in SuFEx chemistry and open up new avenues for carbon-sulfur bond cleavage and formation. The influence of the nitro group on the stability of potential intermediates in such reactions would be a key area of study.

Furthermore, the application of (3-Nitrophenyl)methanesulfonyl fluoride as a precursor to other functional groups is an underexplored area. For example, reductive methods could potentially transform the sulfonyl fluoride into sulfinates or thiols, while the nitro group could be reduced to an amine, providing a versatile handle for further derivatization.

Integration of (3-Nitrophenyl)methanesulfonyl Fluoride into Complex Molecular Architectures and Retrosynthetic Strategies

The stability and selective reactivity of the sulfonyl fluoride group make it an ideal functional handle for the synthesis of complex molecules. researchgate.net A significant challenge and opportunity lie in incorporating (3-Nitrophenyl)methanesulfonyl fluoride as a key building block in retrosynthetic analysis for pharmaceuticals, agrochemicals, and materials.

Its application as a covalent warhead in chemical biology is particularly promising. acs.orgnih.govrsc.org The sulfonyl fluoride moiety can form stable covalent bonds with nucleophilic amino acid residues like lysine (B10760008) and tyrosine. acs.orgucla.edu The nitrophenyl portion of the molecule could serve as a recognition element, directing the molecule to specific binding sites within a protein. Future research should focus on synthesizing libraries of compounds derived from (3-Nitrophenyl)methanesulfonyl fluoride and screening them for inhibitory activity against various enzyme targets.

In polymer chemistry, the principles of SuFEx click chemistry can be used for the synthesis of polysulfonates or polysulfonamides. nih.gov (3-Nitrophenyl)methanesulfonyl fluoride could be explored as a monomer or a chain-terminating agent, where the nitro group can be later modified to tune the polymer's properties.

Table 2: Retrosynthetic Strategies Incorporating (3-Nitrophenyl)methanesulfonyl Fluoride

| Target Molecule Class | Role of (3-Nitrophenyl)methanesulfonyl Fluoride | Key Synthetic Step | Potential Application |

|---|---|---|---|

| Covalent Enzyme Inhibitors | Electrophilic warhead and recognition motif. | SuFEx reaction with a phenolic or amine-containing scaffold. | Therapeutics (e.g., kinase inhibitors). acs.org |

| Functional Polymers | Monomer for polycondensation. | Step-growth polymerization via SuFEx reaction. | High-performance materials, specialty plastics. |

| Complex Small Molecules | Versatile synthetic handle. | Cross-coupling or nucleophilic substitution at the sulfonyl fluoride. | Drug discovery, agrochemicals. |

Advancements in Computational Prediction of (3-Nitrophenyl)methanesulfonyl Fluoride Reactivity and Properties

Computational chemistry and machine learning are poised to revolutionize the study of chemical reactivity. princeton.eduacs.org For (3-Nitrophenyl)methanesulfonyl fluoride, these tools can provide invaluable insights and accelerate the discovery of new reactions and applications.

A key challenge is the development of accurate computational models that can predict the outcome of reactions involving this specific compound. Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, elucidate the role of catalysts, and predict kinetic and thermodynamic parameters. nih.gov For example, computational studies could map the reaction landscape for the fluorination of various alcohols using (3-Nitrophenyl)methanesulfonyl fluoride, helping to identify optimal reaction conditions. princeton.edu

Furthermore, machine learning algorithms can be trained on experimental data to predict the reactivity of (3-Nitrophenyl)methanesulfonyl fluoride with a wide range of nucleophiles or under various catalytic conditions. ucla.edudigitellinc.com Such models could significantly reduce the experimental effort required for reaction optimization and guide the design of new synthetic methodologies. A long-term goal would be to create a predictive platform that allows researchers to assess the feasibility of a proposed transformation involving (3-Nitrophenyl)methanesulfonyl fluoride a priori.

Q & A

Q. What are the critical safety protocols for handling (3-nitrophenyl)methanesulfonyl fluoride in laboratory settings?

(3-Nitrophenyl)methanesulfonyl fluoride is highly reactive and toxic. Key protocols include:

- PPE Requirements : Wear nitrile gloves, lab coats, and chemical-resistant goggles. Use local exhaust ventilation or fume hoods to avoid inhalation .

- Decomposition Risks : Reacts vigorously with water to release hydrogen fluoride (HF), necessitating anhydrous conditions .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, neutralize with dry sodium bicarbonate before disposal .

Table 1: Acute Toxicity Data

| Parameter | Value (Rodent Models) | Reference |

|---|---|---|

| Oral LD₅₀ (rat) | Not reported* | |

| Inhalation LC₅₀ (rat) | 1 ppm/7H | |

| *Analogous to methanesulfonyl fluoride due to structural similarities. |

Q. How does the chemical structure of (3-nitrophenyl)methanesulfonyl fluoride influence its reactivity in aqueous environments?

The sulfonyl fluoride group (-SO₂F) is highly electrophilic, making it susceptible to hydrolysis. The 3-nitrophenyl substituent enhances stability under acidic conditions but accelerates decomposition in basic media due to electron-withdrawing effects. Researchers should:

Q. What is the primary biochemical mechanism of (3-nitrophenyl)methanesulfonyl fluoride in enzyme inhibition studies?

The compound acts as an irreversible inhibitor of serine hydrolases (e.g., acetylcholinesterase) by sulfonylating the active-site serine residue. Key methodological steps include:

- Enzyme Assays : Pre-incubate the enzyme with inhibitor (0.1–10 µM range) for 10–30 minutes before adding substrate.

- Control Experiments : Use phenylmethylsulfonyl fluoride (PMSF) as a reference inhibitor to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxicological effects of methanesulfonyl fluoride derivatives?

Discrepancies in studies (e.g., cognitive deficits vs. no long-term cholinergic changes in rats ) may arise from:

- Dosage and Timing : Prenatal vs. adult exposure models yield divergent outcomes.

- Analytical Methods : Use HPLC-MS to quantify residual inhibitor levels in brain tissue, ensuring complete enzyme inhibition.

- Species-Specific Responses : Compare rodent data with human neuronal cell lines to assess translational relevance .

Q. What experimental design considerations are essential for studying the decomposition kinetics of (3-nitrophenyl)methanesulfonyl fluoride in environmental matrices?

- Reaction Modeling : Apply second-order kinetics to describe hydrolysis (rate constants depend on pH and temperature).

- Byproduct Analysis : Use ion chromatography to detect fluoride ions and GC-MS for volatile sulfur oxides .

- Enhancement Factors : In NaOH solutions, mass transfer limitations dominate; use a stirred-cell reactor to isolate reaction kinetics .

Q. How can structural modifications to methanesulfonyl fluoride derivatives improve selectivity for target enzymes?

- Substituent Effects : The 3-nitrophenyl group may enhance binding to hydrophobic enzyme pockets (e.g., trypsin-like proteases).

- Screening Workflow :

Synthesize derivatives with varied aryl groups (e.g., 4-fluorophenyl ).

Test inhibitory potency via fluorescence-based activity assays.

Validate selectivity using crystallography or molecular docking .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.